8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

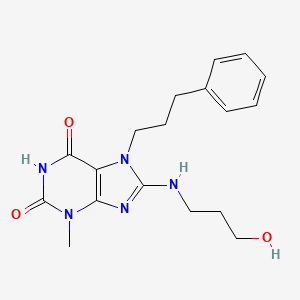

This compound is a purine-2,6-dione derivative with a 3-hydroxypropylamino group at the 8th position and a 3-phenylpropyl substituent at the 7th position.

Properties

IUPAC Name |

8-(3-hydroxypropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22-15-14(16(25)21-18(22)26)23(17(20-15)19-10-6-12-24)11-5-9-13-7-3-2-4-8-13/h2-4,7-8,24H,5-6,9-12H2,1H3,(H,19,20)(H,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOQFGLCEPFQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((3-hydroxypropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a purine core with several substituents, including a 3-hydroxypropylamino group and a 3-phenylpropyl moiety. Its chemical formula is , and its structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : It is believed to interact with enzymes involved in purine metabolism, potentially influencing cellular energy pathways.

- Neurotransmission Modulation : The compound may affect neurotransmitter systems, which could be relevant in treating neurological disorders.

- Cell Signaling Pathways : It appears to modulate critical signaling pathways that govern cellular functions, particularly those related to energy metabolism and growth.

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| SW480 (colon cancer) | 10 | Moderate growth inhibition observed |

| PC3 (prostate cancer) | 12 | Significant antiproliferative effect noted |

| A549 (lung cancer) | 15 | Induces apoptosis in treated cells |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising potential as an anticancer agent.

Neuroprotective Activity

In vitro studies have shown that the compound exhibits neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, indicating its potential utility in neurodegenerative disease models.

Comparative Studies with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar purine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(2-Hydroxyethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | Hydroxyethyl group instead of hydroxypropyl | Potentially different biological activity |

| 3-Methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | Lacks naphthalenic moiety | Focused more on phenolic interactions |

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Case Study 1: Anticancer Research

A study conducted on the effects of the compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The researchers noted that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neurological Implications

In another study focusing on neuroprotective effects, the compound was tested in models of Alzheimer's disease. Results indicated a reduction in amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Key Structural and Functional Insights:

(Naphthalen-3-yl)methyl (ZINC06444857, ): Aromatic extension improves Eg5 inhibition via π-π interactions in the allosteric pocket. 3-Methylbenzyl (): Smaller aromatic group may reduce binding affinity compared to naphthalene derivatives.

8th Position Modifications: Hydroxyalkylamino Groups (target compound, ): The 3-hydroxypropylamino group likely forms hydrogen bonds with residues like Tyr104/352 in Eg5, critical for inhibition . Imidazole-containing substituents (ZINC06444857, ): The imidazole ring enhances potency via electrostatic interactions, underscoring the importance of heterocyclic moieties. Methoxypropylamino (): Increased lipophilicity may reduce solubility but improve membrane permeability.

Biological Activity Trends: Compounds with bulky aromatic groups at the 7th position (e.g., naphthalene) and hydrogen-bond donors at the 8th position (e.g., imidazole or hydroxyalkyl) show superior Eg5 inhibition . Thioether () and trifluoropropyl () groups introduce unique electronic effects but require further testing to assess their impact on activity.

Research Findings and Implications

- Eg5 Inhibition: ZINC06444857 (compound 5) serves as a benchmark, demonstrating that strategic substitutions at the 7th and 8th positions are critical for disrupting Eg5 function.

- Synthetic Flexibility : Kovalenko Sergiy’s work () illustrates the feasibility of modifying the 8th position with pyrazole or hydrazine groups, expanding the scope for structure-activity relationship (SAR) studies.

- Unanswered Questions : The target compound’s exact biological profile remains uncharacterized. Computational modeling (e.g., molecular dynamics, as in ) could predict its binding mode and guide optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.